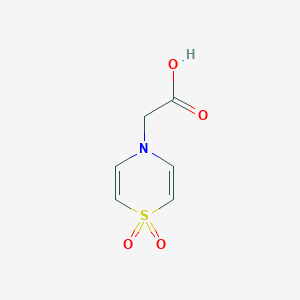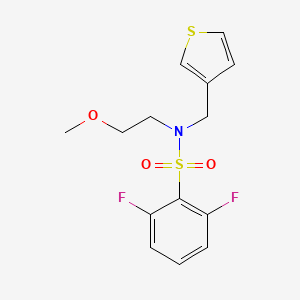![molecular formula C19H12BrFN2OS B2892000 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251580-38-7](/img/structure/B2892000.png)
3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones have been studied for their potential as antitubercular agents .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones can be synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . The synthesis process involves designing the compounds and then evaluating their antimycobacterial activity .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-ones is complex and requires detailed computational studies for a comprehensive understanding . The structure–activity-relationship (SAR) of these compounds has been reported in the context of their inhibition of Cytochrome bd oxidase (Cyt- bd) .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-ones have been found to inhibit Cyt- bd, an attractive drug target in Mycobacterium tuberculosis . The chemical reactions involved in this inhibition are complex and require further study .科学的研究の応用
Antibacterial and Antifungal Activities
The synthesis and testing of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated notable antibacterial and antifungal properties. These compounds have been synthesized and assessed for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, revealing potent antifungal activity against Candida species and strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli (Kahveci et al., 2020).
Anticancer Activity
Another significant application involves the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, which have shown potent anticancer activity against human cancer cell lines, including lung carcinoma (A-549) and mammary gland adenocarcinoma (MDA-MB-231). These compounds have also demonstrated DNA cleavage abilities, which could be a mechanism contributing to their anticancer properties (Hosamani et al., 2015).
Green Synthesis Methods
Research on green chemistry approaches has led to a catalytic four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method represents a more sustainable and efficient way to produce these compounds, emphasizing the importance of step economy and reduced environmental impact (Shi et al., 2018).
Anti-HIV Activity
Compounds related to thieno[3,2-d]pyrimidin-4(3H)-ones have been evaluated for their anti-HIV-1 activity. Specifically, derivatives have been synthesized and tested in vitro, showing potential as inhibitors of the HIV-1 virus, which could lead to new therapeutic options for treating HIV infection (Novikov et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Further research into thienopyrimidine derivatives has revealed their role as antimicrobial and anti-inflammatory agents. These studies focus on the synthesis of new compounds and testing their efficacy against various microbial strains and inflammation, demonstrating their potential in developing new treatments for infectious and inflammatory diseases (Tolba et al., 2018).
作用機序
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains .
Mode of Action
The compound inhibits Cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death .
Biochemical Pathways
The compound affects the energy metabolism pathway of the bacteria by inhibiting Cyt-bd . This enzyme is part of the electron transport chain, a series of reactions that generate ATP, the main energy currency of the cell. By inhibiting Cyt-bd, the compound disrupts ATP production, leading to energy depletion and bacterial death .
Pharmacokinetics
The compound has shown significant antimycobacterial activity, suggesting it has sufficient bioavailability to reach its target in the bacteria .
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis and Mycobacterium bovis BCG . It achieves this by disrupting the bacteria’s energy metabolism, leading to ATP depletion and bacterial death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different bacterial strains can affect the compound’s potency
将来の方向性
Thieno[3,2-d]pyrimidin-4-ones show promise as potential antitubercular agents . Their ability to inhibit Cyt- bd suggests they could be used in a drug combination targeting energy metabolism in Mycobacterium tuberculosis . Future research should focus on further understanding their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.
特性
IUPAC Name |
3-[(3-bromophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKBSHMBALYWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2891917.png)

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2891923.png)


![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B2891928.png)
![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)

![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)

![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2891938.png)
